N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C8H10ClFN2O2S |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-chloro-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H10ClFN2O2S/c9-6-1-2-8(7(10)5-6)15(13,14)12-4-3-11/h1-2,5,12H,3-4,11H2 |
InChI Key |
HTDLTEDBKLQTEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)S(=O)(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide typically involves the reaction of 4-chloro-2-fluorobenzenesulfonyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of ethylenediamine attacks the sulfonyl chloride, leading to the formation of the desired sulfonamide compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The aminoethyl group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can form Schiff bases through condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
Nucleophilic Substitution: Substituted sulfonamides.
Oxidation: Oxidized derivatives of the aminoethyl group.
Reduction: Reduced derivatives of the aminoethyl group.
Condensation: Schiff bases and related compounds.
Scientific Research Applications
N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of antimicrobial agents and other pharmaceuticals.
Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Chemical Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their growth inhibition. Additionally, the aminoethyl group can interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Structural Analogs with Nitro Substituents
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride (C₈H₁₂ClN₃O₄S, MW 281.72) replaces the chloro and fluoro groups with a nitro substituent. The nitro group is strongly electron-withdrawing, increasing acidity of the sulfonamide proton compared to the target compound. This may alter binding kinetics in biological systems.
Chlorophenyl-Containing Sulfonamides
- 4-Amino-N-(2-chlorophenyl)benzenesulfonamide (C₁₂H₁₁ClN₂O₂S, MW 282.79) features a chlorophenyl group but lacks the aminoethyl side chain.
- N-(2-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methylbenzene sulfonamide (synthesized via tosyl chloride and NaHCO₃) shares a chloro-substituted aromatic system but includes a methoxy group, which could enhance lipophilicity. Synthesis methods here parallel strategies for introducing sulfonamide groups in related compounds .
Fluoro-Substituted Sulfonamides
- 2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide (C₉H₁₂FNO₂S, MW 217.26) and 2-fluoro-N,3-dimethylbenzene-1-sulfonamide () demonstrate the impact of fluorine on electronic properties. Fluorine’s electronegativity may improve metabolic stability compared to bulkier substituents like chlorine, though direct activity comparisons are unavailable .
Anti-HIV Activity in Cyclam Derivatives
Compounds like cyclam substituted with N-(2-aminoethyl)propane-1,3-diamine () exhibit anti-HIV-1 activity, suggesting aminoethyl groups may enhance interaction with viral targets. While the target compound’s sulfonamide scaffold differs from cyclam macrocycles, the aminoethyl moiety could serve as a critical pharmacophore in antiviral design .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
- Substituent Effects : Chlorine and fluorine in the target compound likely increase acidity of the sulfonamide proton, enhancing hydrogen-bonding capacity. The nitro group in analogs (e.g., ) may further amplify this effect but at the cost of increased molecular weight.
- Synthesis Strategies: Tosyl chloride-mediated sulfonylation (as in ) is a viable route for introducing sulfonamide groups. Protecting groups (e.g., phthaloyl in ) may optimize yields in aminoethyl-containing derivatives.
- Biological Implications: Aminoethyl groups in cyclam derivatives correlate with anti-HIV activity , suggesting the target compound’s side chain could be leveraged in antiviral agent design.
Biological Activity
N-(2-Aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide is a sulfonamide compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by various research findings and studies.
The biological activity of this compound is primarily attributed to its structural components, which allow for specific interactions with biological targets. The amino and sulfonamide groups can form hydrogen bonds with enzymes and receptors, while the chloro and fluoro substituents enhance binding affinity and specificity. These interactions can modulate enzyme activity, receptor signaling, and other biochemical pathways, leading to diverse biological effects.
Antitumor Activity
Research indicates that related compounds in the sulfonamide class exhibit significant antitumor properties. For instance, a derivative of this compound showed potent inhibitory activity against histone deacetylases (HDACs) in vitro, particularly HDAC3, with an IC50 value of 95.48 nM. The compound demonstrated strong antiproliferative effects on HepG2 liver cancer cells with an IC50 of 1.30 μM . In vivo studies further confirmed its ability to inhibit tumor growth effectively.
Cardiovascular Effects
Studies have demonstrated that this compound can influence cardiovascular parameters. An isolated rat heart model revealed that this compound decreased coronary resistance and perfusion pressure compared to other sulfonamide derivatives. This effect is hypothesized to result from its interaction with calcium channels, suggesting a potential therapeutic role in managing blood pressure .
Case Studies
| Study | Findings | Model |
|---|---|---|
| Figueroa-Valverde et al. (2023) | Decreased coronary resistance and perfusion pressure | Isolated rat heart model |
| Chen et al. (2020) | Potent HDAC inhibition; antiproliferative effects on HepG2 cells | In vitro assays |
| RSC Advances (2021) | Inhibition of carbonic anhydrase IX; apoptosis induction in cancer cells | MDA-MB-231 cell line |
Pharmacokinetics
Pharmacokinetic studies using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Theoretical evaluations suggest varying permeability across different cellular models, indicating its potential effectiveness in targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
